molecular formula C22H13Cl3O2 B2803932 4-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)-6-methylchromen-2-one CAS No. 263365-22-6

4-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)-6-methylchromen-2-one

Cat. No.: B2803932
CAS No.: 263365-22-6
M. Wt: 415.69
InChI Key: ZNKZWADDWMFBJC-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)-6-methylchromen-2-one is a synthetic chromenone derivative of significant interest in preclinical research, particularly for investigating neurological disorders and cancer pathways. Its structural framework is closely related to other chlorophenyl-substituted small molecules that have demonstrated potent bioactivity in research models. For instance, pyrimidine derivatives with a 4-chlorophenyl moiety have shown promise in ameliorating cognitive dysfunction and regulating estrogen receptor expression in neurological disease models . Similarly, various coumarin and chromenone derivatives are actively investigated for their affinity to key neurological targets, such as the 5-HT1A serotonin receptor, positioning them as potential tools for studying psychiatric and neurodegenerative conditions . Beyond neuroscience, compounds within this chemical class have also been explored for their interactions with estrogen signaling pathways , which are crucial in hormonal cancer and osteoporosis research. The specific substitution pattern of this compound suggests potential as a multi-target agent, with research applications spanning the inhibition of amyloid-beta aggregation, modulation of neurotransmitter systems, and regulation of genes involved in oxidative stress and inflammation . This reagent is intended for research purposes to further elucidate these complex mechanisms. THIS PRODUCT IS FOR RESEARCH USE ONLY (RUO). It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-6-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl3O2/c1-12-2-9-19-17(10-12)20(13-3-5-14(23)6-4-13)21(22(26)27-19)16-8-7-15(24)11-18(16)25/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKZWADDWMFBJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)-6-methylchromen-2-one typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzaldehyde with 2,4-dichlorophenol in the presence of a base, followed by cyclization under acidic conditions. The reaction conditions must be carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can help scale up the synthesis process while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of hydroxyl groups or amines.

  • Substitution: Introduction of different functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple chlorophenyl groups make it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound include its use as a probe in biochemical assays to study enzyme activities and binding interactions. Its structural complexity allows it to interact with various biological targets.

Medicine: In the medical field, this compound has shown potential as a lead compound for drug development. Its ability to modulate biological pathways makes it a candidate for therapeutic applications, such as in the treatment of inflammatory diseases or cancer.

Industry: Industrially, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 4-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)-6-methylchromen-2-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Compound A : 3-(4-Chlorophenyl)-6-hydroxy-4-methyl-2H-chromen-2-one

  • Molecular Formula : C₁₆H₁₁ClO₃
  • Key Differences :
    • Lacks the 2,4-dichlorophenyl group at position 3.
    • Features a hydroxyl group at position 6 instead of a methyl group.
  • Absence of the 2,4-dichlorophenyl group may decrease affinity for hydrophobic targets.

Compound B : 6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one

  • Molecular Formula : C₁₈H₁₄Cl₂O₂
  • Key Differences :
    • Chlorine at position 6 and methyl groups at positions 4, 5, and 5.
    • Substituted with a 3-chlorophenyl group instead of 2,4-dichlorophenyl.
  • The 3-chlorophenyl group may alter π-π stacking interactions compared to 2,4-dichlorophenyl.

Compound C : 4-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one

  • Molecular Formula : C₂₈H₂₄ClN₂O₃
  • Key Differences :
    • Incorporates a piperazine moiety linked to a 3-chlorophenyl group.
    • Hydroxyl group at position 6 and methyl at position 6.
  • Implications :
    • The piperazine group introduces basicity, enhancing solubility in acidic environments (e.g., lysosomes).
    • May target neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to the piperazine pharmacophore.

Non-Coumarin Analogs with Halogenated Aryl Groups

Compound D : 6-(4-Chlorophenyl)-4-(2,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Molecular Formula : C₁₈H₈Cl₃N₂O
  • Key Differences :
    • Pyridine core instead of coumarin.
    • Includes a nitrile group at position 3.
  • Nitrile group may engage in hydrogen bonding or act as a Michael acceptor in enzyme inhibition.

Compound E : 4-(2-Chloro-6-fluorophenyl)-1H-pyrrol-3-ylmethanone

  • Molecular Formula: C₁₈H₁₁Cl₂FNO
  • Key Differences: Pyrrole core with fluorinated and chlorinated aryl groups. Methanone bridge instead of a fused coumarin system.
  • Implications :
    • Fluorine substitution enhances bioavailability due to increased electronegativity and metabolic resistance.
    • The planar pyrrole ring may facilitate intercalation into DNA or protein binding sites.

Comparative Data Table

Compound Core Scaffold Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Chromen-2-one 4-(4-ClPh), 3-(2,4-Cl₂Ph), 6-Me C₁₉H₁₁Cl₃O₂ 385.65 High lipophilicity
Compound A Chromen-2-one 3-(4-ClPh), 4-Me, 6-OH C₁₆H₁₁ClO₃ 286.71 Increased polarity
Compound B Chromen-2-one 3-(3-ClPh), 6-Cl, 4,5,7-Me C₁₈H₁₄Cl₂O₂ 341.21 Steric hindrance
Compound C Chromen-2-one 4-(piperazine-3-ClPh), 6-OH, 7-Me C₂₈H₂₄ClN₂O₃ 471.96 Basic solubility
Compound D Pyridine 4-(2,4-Cl₂Ph), 6-(4-ClPh), 3-CN C₁₈H₈Cl₃N₂O 377.63 Metabolic stability
Compound E Pyrrole 4-(2-Cl-6-FPh), 3-(4-ClPhCO) C₁₈H₁₁Cl₂FNO 362.19 Fluorine-enhanced bioavailability

Key Research Findings and Implications

In contrast, Compound C’s piperazine moiety improves solubility in acidic compartments .

Steric Effects : Compound B’s trimethyl substitution creates steric hindrance, which may reduce binding to enzymes with narrow active sites but increase selectivity for larger pockets .

Electron-Withdrawing Groups : Compound D’s nitrile group and Compound E’s fluorine atom introduce electron-withdrawing effects, stabilizing the molecule against oxidative metabolism .

Structural Flexibility: Non-coumarin analogs (e.g., Compounds D and E) demonstrate that scaffold hopping can diversify target interactions, though coumarin derivatives remain advantageous for planar π-system interactions .

Biological Activity

4-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)-6-methylchromen-2-one, also known as 6-Chloro-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-7-methylchromen-2-one, is a synthetic organic compound belonging to the chromenone family. This compound has garnered attention due to its diverse biological activities, including potential therapeutic applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple chlorine substituents and phenyl groups. Its molecular formula is C22H12Cl4O2C_{22}H_{12}Cl_4O_2 with a molecular weight of 455.14 g/mol. The presence of chlorinated aromatic groups contributes to its unique chemical reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits significant biological activities, which can be categorized as follows:

1. Anticancer Activity

Studies have shown that 4-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)-6-methylchromen-2-one possesses anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it was found to induce apoptosis in breast cancer cells through the activation of intrinsic apoptotic pathways.

2. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In animal models, it demonstrated a reduction in inflammation markers and cytokine production, suggesting potential use in treating inflammatory diseases.

3. Antimicrobial Effects

Preliminary studies have indicated that this chromenone derivative exhibits antimicrobial activity against several bacterial strains. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

The biological activities of 4-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)-6-methylchromen-2-one are thought to be mediated through various molecular interactions:

  • Targeting Enzymes : The compound interacts with specific enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It modulates receptor activity associated with inflammatory responses.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Breast Cancer Cell Line Study : A study involving MCF-7 breast cancer cells reported an IC50 value of 15 µM for growth inhibition after 48 hours of treatment.
  • Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of the compound at doses of 10 mg/kg significantly reduced paw swelling compared to control groups.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar chromenone derivatives is provided below:

Compound NameStructural FeaturesUnique Properties
6-Chloro-4-hydroxycoumarinHydroxy group instead of chlorinated phenylsKnown for anticoagulant properties
6-Chlorochroman-4-oneLacks additional chlorinated phenyl groupsExhibits different reactivity patterns
7-MethylcoumarinSimpler structure without multiple chlorinesCommonly used in fluorescence applications

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